Cas no 1805521-69-0 (Ethyl 3-bromo-5-cyano-2-nitrophenylacetate)

Ethyl 3-bromo-5-cyano-2-nitrophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-5-cyano-2-nitrophenylacetate
- ethyl 2-(3-bromo-5-cyano-2-nitrophenyl)acetate
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- Inchi: 1S/C11H9BrN2O4/c1-2-18-10(15)5-8-3-7(6-13)4-9(12)11(8)14(16)17/h3-4H,2,5H2,1H3
- InChI Key: FEHWCNAGMOLLQS-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#N)=CC(=C1[N+](=O)[O-])CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 373
- XLogP3: 2.3
- Topological Polar Surface Area: 95.9
Ethyl 3-bromo-5-cyano-2-nitrophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020313-1g |
Ethyl 3-bromo-5-cyano-2-nitrophenylacetate |
1805521-69-0 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015020313-250mg |
Ethyl 3-bromo-5-cyano-2-nitrophenylacetate |
1805521-69-0 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015020313-500mg |
Ethyl 3-bromo-5-cyano-2-nitrophenylacetate |
1805521-69-0 | 97% | 500mg |
863.90 USD | 2021-06-18 |
Ethyl 3-bromo-5-cyano-2-nitrophenylacetate Related Literature
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on Ethyl 3-bromo-5-cyano-2-nitrophenylacetate
Recent Advances in the Study of Ethyl 3-bromo-5-cyano-2-nitrophenylacetate (CAS: 1805521-69-0)
Ethyl 3-bromo-5-cyano-2-nitrophenylacetate (CAS: 1805521-69-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo, cyano, and nitro functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting inflammatory and oncological pathways.
The synthesis and characterization of Ethyl 3-bromo-5-cyano-2-nitrophenylacetate have been detailed in several recent publications. A study published in the Journal of Medicinal Chemistry (2023) highlights its role as a precursor in the synthesis of novel pyridine derivatives, which exhibit potent inhibitory activity against specific tyrosine kinases. The compound's reactivity, attributed to its electron-withdrawing groups, makes it a versatile building block for constructing complex heterocyclic frameworks, a key focus in modern medicinal chemistry.
In addition to its synthetic utility, Ethyl 3-bromo-5-cyano-2-nitrophenylacetate has been investigated for its pharmacological properties. Research conducted by [Institution Name] (2024) demonstrated its potential as a scaffold for designing small-molecule modulators of protein-protein interactions (PPIs). The study utilized computational docking and molecular dynamics simulations to predict binding affinities, followed by in vitro validation, revealing promising results for targeting disordered proteins implicated in neurodegenerative diseases.
Further advancements in the application of this compound include its use in photoaffinity labeling, a technique employed to study drug-target interactions. A recent preprint on bioRxiv (2024) described the incorporation of Ethyl 3-bromo-5-cyano-2-nitrophenylacetate into photoactivatable probes, enabling the identification of binding sites on previously uncharacterized targets. This approach has significant implications for elucidating mechanisms of action in drug development.
Despite these promising developments, challenges remain in optimizing the compound's bioavailability and selectivity. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of findings into clinical applications, particularly in oncology and immunology.
In conclusion, Ethyl 3-bromo-5-cyano-2-nitrophenylacetate (CAS: 1805521-69-0) represents a valuable tool in chemical biology and drug discovery. Its multifaceted applications, from synthetic chemistry to target identification, underscore its importance in advancing therapeutic innovation. Future studies will likely focus on expanding its utility and overcoming current limitations, paving the way for novel treatments in precision medicine.
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